2-Oxo-3-phenylbutanamide
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Overview
Description
2-Oxo-3-phenylbutanamide is an organic compound with the molecular formula C10H11NO2. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of a phenyl group attached to a butanamide backbone, with a keto group at the second position. It is a white crystalline solid with a melting point of 114-116°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxo-3-phenylbutanamide can be synthesized through various synthetic routes. One common method involves the reaction of benzyl cyanide with acetic anhydride in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions typically include:
Reagents: Benzyl cyanide, acetic anhydride, base (e.g., sodium hydroxide)
Solvent: Acetone or ethanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
2-Oxo-3-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-oxo-3-phenylbutanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary, but it often involves modulation of biochemical pathways related to its functional groups (e.g., keto and amide groups).
Comparison with Similar Compounds
Similar Compounds
3-Oxo-2-phenylbutanamide: Similar structure but with different positioning of functional groups.
Benzeneacetamide: Lacks the keto group present in 2-oxo-3-phenylbutanamide.
α-Acetylbenzeneacetamide: Another structurally related compound with similar functional groups
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-oxo-3-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(9(12)10(11)13)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXYUXOHWBOFPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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